molecular formula C8H8N4O B026399 1H-benzimidazole-5-carbohydrazide CAS No. 108038-52-4

1H-benzimidazole-5-carbohydrazide

Cat. No. B026399
M. Wt: 176.18 g/mol
InChI Key: XMKCHQVJPWPSPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-benzimidazole-5-carbohydrazide derivatives involves multiple steps, including the condensation of diamines with carboxylic acids or their derivatives to form the benzimidazole ring, followed by the introduction of the carbohydrazide moiety. For example, a series of benzimidazole-based carbohydrazide conjugates have been synthesized and evaluated for their biological activities, demonstrating the compound's versatility as a chemical building block (Khan et al., 2016).

Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-5-carbohydrazide derivatives has been extensively studied, revealing the importance of the benzimidazole core and the carbohydrazide moiety in determining the compound's reactivity and biological activity. The benzimidazole ring system provides a rigid, planar structure that can engage in π-π stacking interactions, hydrogen bonding, and metal coordination, while the carbohydrazide group offers additional sites for hydrogen bonding and nucleophilic attacks.

Chemical Reactions and Properties

1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including condensation with aldehydes to form hydrazones, cyclization to form triazoles or oxadiazoles, and nucleophilic substitution reactions. These reactions enable the synthesis of a wide range of derivatives with potential applications in drug development and materials science. The compound's ability to form stable complexes with metal ions also highlights its potential in the synthesis of coordination compounds with interesting optical and magnetic properties.

Physical Properties Analysis

The physical properties of 1H-benzimidazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents attached to the benzimidazole ring and the carbohydrazide moiety. These properties are crucial for the compound's applications in medicinal chemistry, as they can affect the compound's bioavailability, stability, and interaction with biological targets.

Chemical Properties Analysis

The chemical properties of 1H-benzimidazole-5-carbohydrazide, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electron-donating and electron-withdrawing effects of substituents on the benzimidazole ring and the carbohydrazide group. These properties are important for understanding the compound's mechanism of action in biological systems and its reactivity in synthetic chemistry.

Safety And Hazards

The safety information available indicates that 1H-benzimidazole-5-carbohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzimidazole derivatives have shown potential in various areas of medicinal chemistry . Researchers are synthesizing new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

3H-benzimidazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKCHQVJPWPSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-5-carbohydrazide

Synthesis routes and methods

Procedure details

30 g of 1H-benzo[d]imidazole-6-carboxylic acid ethyl ester (0.16 mol) and 150 mL anhydrous ethyl alcohol were added to a three-necked bottle, to which 50 mL of 80% hydrazine hydrate was added. After refluxing for 4 h, the ethyl alcohol was evaporated under reduced pressure and water was added to the residual solution to isolate a solid. After sucking filtration and drying, 24.9 g solid was obtained. Yield: 88%. MS: 177 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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